molecular formula C15H11NO4 B1605639 (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid CAS No. 21970-42-3

(Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid

Cat. No. B1605639
CAS RN: 21970-42-3
M. Wt: 269.25 g/mol
InChI Key: AWELCBAXCALMIX-UVTDQMKNSA-N
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Description

(Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid, also known as NPPB, is a chemical compound that has been widely studied for its various applications in scientific research. It is a potent inhibitor of chloride channels and has been used in a variety of studies related to physiology, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid involves the inhibition of chloride channels. Chloride channels are responsible for the transport of chloride ions across the cell membrane, which plays a crucial role in various physiological processes. (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid inhibits the activity of chloride channels by binding to a specific site within the channel pore, which leads to a decrease in the transport of chloride ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid depend on the type of chloride channel that it inhibits. In cystic fibrosis, (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid inhibits the activity of the CFTR chloride channel, which leads to a decrease in the abnormal transport of ions across the epithelial cells in the lungs and other organs. In hypertension, (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid inhibits the activity of the calcium-activated chloride channels, which leads to a decrease in blood pressure. In epilepsy, (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid inhibits the activity of the GABA-A receptor chloride channels, which leads to a decrease in neuronal excitability.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid in lab experiments are its high potency and specificity for chloride channels. It has been widely used in various studies related to physiology, pharmacology, and neuroscience. However, the limitations of using (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid in lab experiments include its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations when using (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid in lab experiments to ensure accurate and reliable results.

Future Directions

There are several future directions for the use of (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid in scientific research. One potential direction is the development of more specific and potent inhibitors of chloride channels. Another direction is the investigation of the role of chloride channels in various diseases and conditions, such as cancer, diabetes, and neurological disorders. Furthermore, the use of (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid in drug discovery and development could lead to the identification of novel therapeutic targets for the treatment of various diseases.

Scientific Research Applications

(Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid has been extensively used in scientific research due to its ability to inhibit chloride channels. It has been used in studies related to cystic fibrosis, hypertension, and epilepsy. In cystic fibrosis, (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for the abnormal transport of ions across the epithelial cells in the lungs and other organs. In hypertension, (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid has been shown to inhibit the activity of the calcium-activated chloride channels, which play a crucial role in regulating blood pressure. In epilepsy, (Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid has been shown to inhibit the activity of the GABA-A receptor chloride channels, which are involved in the regulation of neuronal excitability.

properties

IUPAC Name

(Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-15(18)14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)16(19)20/h1-10H,(H,17,18)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWELCBAXCALMIX-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352353
Record name MLS003115078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid

CAS RN

21970-42-3
Record name MLS003115078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRO-ALPHA-PHENYLCINNAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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